molecular formula C20H18O8 B11149233 methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate

methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate

Cat. No.: B11149233
M. Wt: 386.4 g/mol
InChI Key: REGWCCINNQDDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system fused with a furoate ester. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Furoate Ester: The furoate ester is formed by esterification of the corresponding furoic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions could result in the formation of amides or thioethers.

Scientific Research Applications

Chemistry

In synthetic chemistry, methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its chromen core, which is known for various biological activities. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, making it a candidate for drug development and biological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromen core can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: This compound shares the methoxy and ester functional groups but has a different core structure.

    Methyl 5-chloro-N-(methoxycarbonylmethyl)-3-sulfamoylthiophene-2-carboxylate: Similar in having a methoxycarbonyl group but differs in the presence of a thiophene ring.

Uniqueness

Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate is unique due to its combination of a chromen core with a furoate ester, providing a distinct set of chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 5-[[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C20H18O8/c1-11-14-6-4-12(26-10-13-5-7-16(27-13)20(23)25-3)8-17(14)28-19(22)15(11)9-18(21)24-2/h4-8H,9-10H2,1-3H3

InChI Key

REGWCCINNQDDSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.